molecular formula C8H13N3O2 B2471450 3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-30-9

3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid

Cat. No. B2471450
CAS RN: 1975118-30-9
M. Wt: 183.211
InChI Key: FDSQCTUAZYUPON-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used in the development of various pharmacologically active compounds .


Synthesis Analysis

While specific synthesis methods for “3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Another method involves the reaction of a quinoline allied pyrazole analogue with hydrazine hydrate in ethanol .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite complex and depend on many factors, including the nature of the solvent and the concentration of the monomers .

properties

IUPAC Name

3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)5-7-6(8(12)13)4-11(3)9-7/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSQCTUAZYUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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